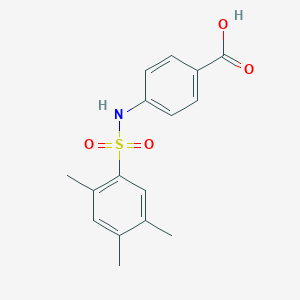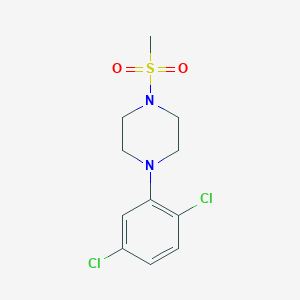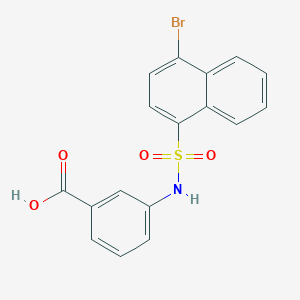
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid, commonly known as TMB-4, is a chemical compound that has gained attention in recent years due to its potential as an antibacterial agent. TMB-4 belongs to the class of sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
作用机制
TMB-4 works by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. Folic acid is essential for the synthesis of DNA and RNA, and the inhibition of its synthesis leads to bacterial growth inhibition.
Biochemical and Physiological Effects:
TMB-4 has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells. However, further studies are needed to determine the long-term effects of TMB-4 on human health.
实验室实验的优点和局限性
One of the major advantages of TMB-4 is its broad-spectrum antibacterial activity, which makes it a promising candidate for the development of new antibiotics. However, TMB-4 has some limitations in lab experiments, such as its low solubility in water and its potential for degradation under certain conditions.
未来方向
There are several potential future directions for the study of TMB-4. One area of research could focus on optimizing the synthesis method to improve the yield and purity of TMB-4. Another direction could be to investigate the potential of TMB-4 as a topical antibiotic for the treatment of skin infections. Additionally, further studies are needed to determine the safety and efficacy of TMB-4 in vivo, as well as its potential for resistance development.
合成方法
TMB-4 can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 4-aminobenzoic acid. This reaction results in the formation of TMB-4, which can be further purified through recrystallization.
科学研究应用
TMB-4 has been extensively studied for its antibacterial properties. In vitro studies have shown that TMB-4 is effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. TMB-4 has also been shown to have synergistic effects when used in combination with other antibiotics, such as ciprofloxacin and imipenem.
属性
产品名称 |
4-(2,4,5-Trimethylbenzenesulfonamido)benzoic acid |
|---|---|
分子式 |
C16H17NO4S |
分子量 |
319.4 g/mol |
IUPAC 名称 |
4-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C16H17NO4S/c1-10-8-12(3)15(9-11(10)2)22(20,21)17-14-6-4-13(5-7-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) |
InChI 键 |
FPXRYKBOFUZOCN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)




![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)



